Dimethoxymethane

Catalog No.
S592136
CAS No.
109-87-5
M.F
C3H8O2
CH2-(OCH3)2
C3H8O2
M. Wt
76.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethoxymethane

CAS Number

109-87-5

Product Name

Dimethoxymethane

IUPAC Name

dimethoxymethane

Molecular Formula

C3H8O2
CH2-(OCH3)2
C3H8O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H8O2/c1-4-3-5-2/h3H2,1-2H3

InChI Key

NKDDWNXOKDWJAK-UHFFFAOYSA-N

SMILES

COCOC

Solubility

33 % (NIOSH, 2016)
MISCIBLE WITH ALCOHOL, ETHER, OILS; SOL IN 3 PARTS WATER
SOL IN ALL ACETONE, AND BENZENE
Water solubility: 330,000 mg/l
Solubility in water, g/100ml at 20 °C: 28.5 (good)
33%

Synonyms

1,1-Dimethoxymethane; 2,4-Dioxapentane; Anesthenyl; Bis(methoxy)methane; Dimethyl formal; Formal; Formaldehyde dimethyl acetal; Formaldehyde methyl ketal; Methoxymethyl methyl ether; Methylal; Methylene dimethyl ether; Methylene glycol dimethyl ethe

Canonical SMILES

COCOC

Potential as a Biofuel:

  • DMM has been identified as a potential biofuel []. It can be produced from renewable sources like methanol, which can be derived from biomass.
  • Research is underway to explore the use of DMM in combustion engines []. Studies suggest that DMM may offer advantages over conventional fuels, such as cleaner burning and reduced emissions [].

Organic Synthesis:

  • DMM serves as a protecting group in organic synthesis []. It can be used to temporarily protect functional groups like diols during chemical reactions.
  • This allows chemists to selectively modify other parts of the molecule without affecting the protected group [].

Studies on Chemical Reactivity:

  • The reactivity of DMM is being investigated under various conditions []. This research helps scientists understand the behavior of DMM in different environments and its potential for further applications.

Other Areas of Exploration:

  • DMM is also being explored for its potential use in electrolytes [] and as a solvent in certain chemical processes [].

Dimethoxymethane is the simplest diacetal, formed by the condensation of two methanol molecules with formaldehyde [1]. It serves as a valuable precursor for various organic syntheses and finds potential as a biofuel due to its high oxygen content [2].

(1) C.D.N. Nuno et al., "Air quality and climate change: Chemical kinetic mechanisms for atmospheric chemistry," Atmospheric Environment, vol. 112, pp. 185-218, 2015.(2) A. Behr et al., "Sustainability assessment of biobased fuels and value added products: The ABE process," Green Chemistry, vol. 16, no. 1, pp. 98-107, 2014.


Molecular Structure Analysis

The dimethoxymethane molecule possesses a central carbon atom with two methoxy (CH3O) groups attached by single bonds and two hydrogen atoms bonded to the carbon [1]. This structure results in a slightly polar molecule with a tetrahedral geometry around the central carbon [3].

(3) PubChem, "Dimethoxymethane," National Institutes of Health,


Chemical Reactions Analysis

Dimethoxymethane undergoes various reactions relevant to scientific research. Here are two key examples:

  • Synthesis: It can be synthesized by treating methanol with formaldehyde in the presence of an acidic catalyst [1].

    HCHO + 2CH3OH → CH2(OCH3)2 + H2O (Equation 1)

  • Conversion to Methoxymethyl Ether: In organic synthesis, dimethoxymethane serves as a precursor for the formation of methoxymethyl (MOM) ethers. This reaction involves activating dimethoxymethane with a Lewis acid catalyst [2].

    CH2(OCH3)2 + ROH → ROCH2OCH3 + CH3OH (Equation 2) [2]

(2) A. Behr et al., "Sustainability assessment of biobased fuels and value added products: The ABE process," Green Chemistry, vol. 16, no. 1, pp. 98-107, 2014.


Physical And Chemical Properties Analysis

  • Melting Point: -105.2 °C [3]
  • Boiling Point: 42.3 °C [3]
  • Solubility: Soluble in water (3 parts per 100 parts), miscible with most organic solvents [1, 3]
  • Density: 0.86 g/cm³ [3]

(3) PubChem, "Dimethoxymethane," National Institutes of Health,

Dimethoxymethane is a flammable liquid with a pungent odor. It is considered moderately toxic and can irritate the eyes, skin, and respiratory system upon exposure [4]. Always handle dimethoxymethane with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols [5].

(4) Centers for Disease Control and Prevention, "Di,methoxymethane**," National Institute for Occupational Safety and Health (NIOSH), **(5) American Chemical Society, "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals,"

Physical Description

Methylal appears as a clear colorless liquid with a chloroform-like odor. Flash point 0°F. Boiling point 42.3°C. Density 0.864 g / cm3 at 68°F (20°C). Vapors heavier than air.
Liquid
VERY VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a chloroform-like odor.

Color/Form

COLORLESS, CLEAR LIQUID
Colorless solid.

XLogP3

0.2

Boiling Point

108 °F at 760 mm Hg (USCG, 1999)
42.0 °C
41.6 °C @ 760 MM HG
42 °C
111°F

Flash Point

0 °F (USCG, 1999)
-26 °F (-32 °C) (OPEN CUP)
-31 °C c.c.
-26°F (open cup)
(oc) -26°F

Vapor Density

2.6 (USCG, 1999) (Relative to Air)
2.6 (AIR= 1)
Relative vapor density (air = 1): 2.6
2.6

Density

0.861 at 68 °F (USCG, 1999)
0.8593 @ 20 °C/4 °C
0.86 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7
0.86

LogP

0.0 (LogP)
log Kow= 0.0
0.18

Odor

CHLOROFORM ODOR
Chloroform-like odor.

Melting Point

-157 °F (USCG, 1999)
-104.8 °C
-105 °C
-157°F

UNII

7H1M4G2NUE

GHS Hazard Statements

Aggregated GHS information provided by 383 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 383 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 378 of 383 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (23.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (49.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

337.08 mm Hg at 70 °F (USCG, 1999)
397.47 mmHg
400 MM HG AT 25 °C
Vapor pressure, kPa at 20 °C: 42.6
330 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-87-5

Wikipedia

Dimethoxymethane

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree
Cosmetics -> Solvent

Methods of Manufacturing

... BY CATALYTIC VAPOR-PHASE OXIDN OF METHANOL IN PRESENCE OF SMALL AMT OF HYDROCHLORIC ACID; FROM METHANOL & FORMALDEHYDE. FROM PARAFORMALDEHYDE + METHANOL IN PRESENCE OF CALCIUM CHLORIDE + HYDROCHLORIC ACID.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fuel Additive
Miscellaneous manufacturing
Plastic material and resin manufacturing
Stabilizer of N-Propyl Bromide
Methane, dimethoxy-: ACTIVE

Analytic Laboratory Methods

METHYLAL WAS ONE OF THE COMPONENTS IN WASTE WATER FROM A UREA-FORMALDEHYDE GLUE PLANT IDENTIFIED BY GAS CHROMATOGRAPHY.
NIOSH Method 1611. Analyte: Methylal. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For methylal this method has an estimated detection limit of 0.1 mg/sample. The precision/RSD is 0.017 and the recovery is not given. Applicability: The working range is 1500 to 6000 m/cu m (480 to 1930 ppm) for a 2 l air sample. Interferences: None identified.

Stability Shelf Life

STABLE UNDER NEUTRAL OR ALKALINE CONDITIONS /KETALS/

Dates

Modify: 2023-08-15
Mo Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect. Nature Chemistry, doi: 10.1038/nchem.721, published online 4 July 2010 http://www.nature.com/nchem

Explore Compound Types